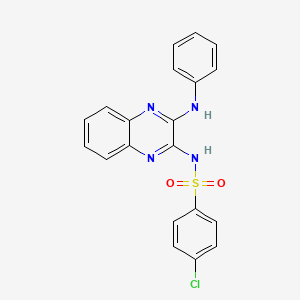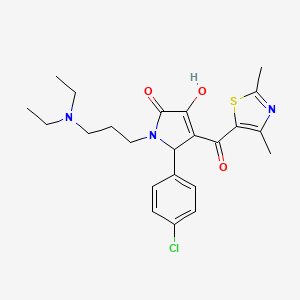![molecular formula C27H28FN5O2S2 B12137528 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137528.png)
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” est un composé organique complexe qui présente une variété de groupes fonctionnels, notamment des fragments thiazolidinone, pipérazine et pyridopyrimidinone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique probablement plusieurs étapes, notamment la formation du cycle thiazolidinone, l’introduction du fragment pipérazine et la construction du noyau pyridopyrimidinone. Les voies de synthèse typiques peuvent inclure :
Formation du cycle thiazolidinone : Elle peut être obtenue par réaction d’un dérivé de thiourée avec une α-halocétone en conditions basiques.
Introduction du fragment pipérazine : Le cycle pipérazine peut être introduit par des réactions de substitution nucléophile, où un groupe partant approprié est remplacé par le dérivé de pipérazine.
Construction du noyau pyridopyrimidinone : Cette étape peut impliquer des réactions de cyclisation, où des précurseurs appropriés sont chauffés à reflux avec des catalyseurs appropriés.
Méthodes de production industrielle
La production industrielle de ces molécules complexes implique souvent l’optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser le coût. Cela peut inclure l’utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions réactionnelles et l’utilisation de principes de chimie verte pour réduire l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des fragments thiazolidinone et pipérazine.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle, les transformant en alcools.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent modifier les cycles aromatiques et le fragment pipérazine.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides ou basiques.
Réduction : Des réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des composés halogénés et des bases ou acides forts pour faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Ses divers groupes fonctionnels en font un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, le composé peut être étudié pour son potentiel en tant que molécule biologiquement active. Ses caractéristiques structurales suggèrent qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte de médicaments.
Médecine
En chimie médicinale, ce composé peut être exploré pour ses effets thérapeutiques potentiels. Sa capacité à interagir avec des enzymes ou des récepteurs spécifiques pourrait en faire un composé de tête précieux dans le développement de nouveaux médicaments.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques. Sa structure unique peut conférer des propriétés souhaitables aux matériaux ou aux réactions dans lesquels il est impliqué.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Les mécanismes potentiels comprennent :
Inhibition enzymatique : Le composé peut inhiber des enzymes spécifiques en se liant à leurs sites actifs.
Modulation des récepteurs : Il peut agir comme un agoniste ou un antagoniste à des récepteurs spécifiques, modifiant les voies de signalisation cellulaire.
Intercalation de l’ADN : Le composé pourrait s’intercaler dans l’ADN, affectant l’expression des gènes et la fonction cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-chlorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-bromophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Unicité
L’unicité de “3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales. La présence du groupe fluorophényle, en particulier, peut conférer une activité biologique et une réactivité chimique uniques par rapport à ses analogues.
Propriétés
Formule moléculaire |
C27H28FN5O2S2 |
|---|---|
Poids moléculaire |
537.7 g/mol |
Nom IUPAC |
(5Z)-3-butan-2-yl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28FN5O2S2/c1-4-18(3)33-26(35)22(37-27(33)36)16-19-24(29-23-17(2)8-7-11-32(23)25(19)34)31-14-12-30(13-15-31)21-10-6-5-9-20(21)28/h5-11,16,18H,4,12-15H2,1-3H3/b22-16- |
Clé InChI |
CXBGFYPFOZDDLG-JWGURIENSA-N |
SMILES isomérique |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
SMILES canonique |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B12137446.png)
![5-(4-Methylphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12137447.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137451.png)
amine](/img/structure/B12137452.png)
![N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137463.png)
![N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12137469.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137482.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylph enyl)acetamide](/img/structure/B12137496.png)

![N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12137502.png)
![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137512.png)


